molecular formula C12H7F6IN2O2 B1389544 Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1171918-86-7

Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1389544
CAS No.: 1171918-86-7
M. Wt: 452.09 g/mol
InChI Key: COZNRFFDIHIHGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate pyridine derivatives with imidazole under specific conditions . The reaction conditions often involve the use of strong bases like sodium hydroxide (NaOH) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and involves stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6IN2O2/c1-2-23-10(22)7-8(12(16,17)18)20-9-6(19)3-5(4-21(7)9)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZNRFFDIHIHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2I)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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